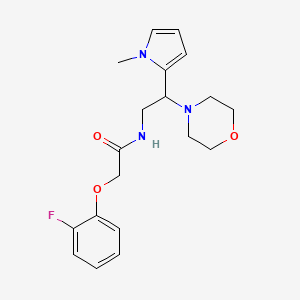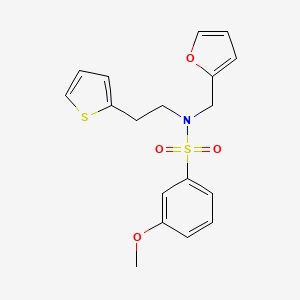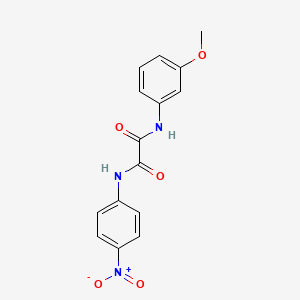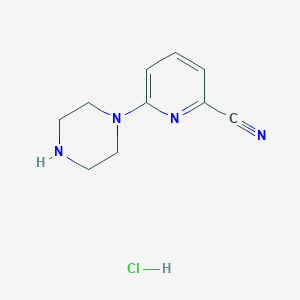![molecular formula C19H22ClFN2 B2491133 [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE HYDROCHLORIDE CAS No. 1351644-62-6](/img/structure/B2491133.png)
[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE HYDROCHLORIDE: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE HYDROCHLORIDE, typically involves multi-step reactions. One common method involves the initial formation of the indole core, followed by functionalization at specific positions to introduce the desired substituents . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions .
Biology: In biological research, indole derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents. The unique structure of [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE HYDROCHLORIDE makes it a candidate for exploring new therapeutic pathways .
Medicine: The compound’s potential therapeutic applications include its use in drug development for treating various diseases. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- [5-FLUORO-2-METHYL-1H-INDOL-3-YL]ACETIC ACID
- [5-FLUORO-2-METHYL-3-(QUINOLIN-2-YLMETHYL)-INDOL-1-YL]ACETIC ACID ETHYL ESTER
- 9-(1H-INDOL-3-YL)-3,3-DIMETHYL-3,4-DIHYDRO-2H-XANTHEN-1(9H)-ONE
Comparison: Compared to these similar compounds, [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE HYDROCHLORIDE exhibits unique properties due to its specific substituents and structure. These differences can lead to variations in biological activity, making it a distinct compound with its own set of applications and potential benefits .
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2.ClH/c1-13-3-5-15(6-4-13)12-21-10-9-17-14(2)22-19-8-7-16(20)11-18(17)19;/h3-8,11,21-22H,9-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWQGQHSKOALQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=C(NC3=C2C=C(C=C3)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)
![N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B2491056.png)
![2-({5-[2-(2,4-dichlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2491057.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)

![7-allyl-1,3-dimethyl-8-[(1-naphthylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2491062.png)





![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)
